3-methyl-3-(4-nitrophenyl)butanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,7-10(13)14)8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQCQGQYJVSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 3 4 Nitrophenyl Butanoic Acid
Established Synthetic Routes and Precursors
Established methods for synthesizing 3-methyl-3-(4-nitrophenyl)butanoic acid and its precursors often involve classical organic reactions, including the oxidation of corresponding aldehydes or multi-step sequences starting from basic aromatic compounds.
A direct and efficient method for the preparation of carboxylic acids is the oxidation of their corresponding aldehydes. In this approach, 3-methyl-3-(4-nitrophenyl)butanal (B8497851) would be the immediate precursor to the target molecule. The synthesis of this aldehyde can be envisioned through several routes, including the hydroformylation of a suitable alkene. Once the aldehyde is obtained, it can be readily oxidized to the carboxylic acid.
Common and effective oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (a mixture of chromium trioxide in sulfuric acid and acetone). sciencemadness.orgncert.nic.inlibretexts.org Aldehydes are easily oxidized, often under mild conditions, to yield carboxylic acids. openstax.orgjove.com The reaction with potassium permanganate can be carried out in neutral, acidic, or alkaline media. ncert.nic.in The Jones oxidation is also a powerful method for converting primary alcohols to carboxylic acids, and it can efficiently oxidize aldehydes as well. sciencemadness.orgwikipedia.orgorganic-chemistry.orgfiveable.me
A typical laboratory procedure for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate is outlined in the table below.
| Step | Procedure |
| 1. Dissolution | The aldehyde is dissolved in a suitable solvent, such as acetone (B3395972) or tert-butanol. reddit.com |
| 2. Addition of Oxidant | An aqueous solution of potassium permanganate is added dropwise to the aldehyde solution, often with cooling to control the exothermic reaction. |
| 3. Reaction | The mixture is stirred at room temperature or with gentle heating until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction. |
| 4. Work-up | The reaction mixture is then worked up by filtering off the manganese dioxide byproduct. The filtrate is typically acidified to precipitate the carboxylic acid, which can then be isolated by filtration or extraction. |
The yield for such oxidation reactions is generally high, often exceeding 80-90%, depending on the substrate and reaction conditions.
Multi-step synthetic routes provide a versatile approach to constructing complex molecules like this compound from readily available starting materials. wikipedia.org A plausible route could commence with a Friedel-Crafts reaction on nitrobenzene (B124822) or by nitrating a pre-assembled carbon skeleton attached to a benzene (B151609) ring. stackexchange.comyoutube.com
One potential multi-step synthesis could involve the following key transformations:
Friedel-Crafts Acylation: Reaction of nitrobenzene with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially form 3-methyl-3-(4-nitrophenyl)but-3-en-1-one.
Reduction: The ketone and the double bond could then be selectively reduced. For instance, a Wolff-Kishner or Clemmensen reduction could reduce the ketone to a methylene (B1212753) group, followed by catalytic hydrogenation of the double bond.
Oxidation: The resulting alkylbenzene side chain could then be oxidized at the benzylic position to form the carboxylic acid using a strong oxidizing agent like potassium permanganate. pressbooks.pub
An alternative approach could start with an alkylbenzene and introduce the nitro group at a later stage. For example, tert-butylbenzene (B1681246) could be acylated, and the resulting ketone could be subjected to a series of reactions to build the butanoic acid chain before nitration. The directing effects of the substituents on the aromatic ring would need to be carefully considered at each step. pressbooks.pub
A generalized multi-step synthesis might follow the reaction sequence detailed below.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Friedel-Crafts Acylation | Benzene, 3,3-dimethylacryloyl chloride, AlCl₃ | To form the basic carbon skeleton attached to the aromatic ring. |
| 2 | Nitration | HNO₃, H₂SO₄ | To introduce the nitro group onto the aromatic ring. The directing effect of the substituent from step 1 is crucial. |
| 3 | Reduction | e.g., H₂, Pd/C | To reduce any reducible functional groups if necessary. |
| 4 | Side-Chain Oxidation | KMnO₄, heat | To convert the alkyl side chain into the carboxylic acid functionality. pressbooks.pubaskthenerd.com |
Approaches to Enantioselective Synthesis of Related Butanoic Acids
The synthesis of enantiomerically pure 3-arylbutanoic acids is of significant interest, particularly in the pharmaceutical industry. pharmtech.com Approaches to achieve this often rely on asymmetric synthesis methodologies, such as the use of chiral auxiliaries or enantioselective catalysis. york.ac.uksigmaaldrich.com
A common strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, where the stereochemistry is controlled by a chiral ligand or auxiliary. nih.govorganic-chemistry.orgprinceton.eduyoutube.com For the synthesis of this compound, a precursor like (E)-3-(4-nitrophenyl)but-2-enoic acid ester could be subjected to a stereoselective conjugate addition of a methyl group using an organocuprate reagent in the presence of a chiral ligand.
Alternatively, a chiral auxiliary can be employed. wikipedia.orgresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org For example, an α,β-unsaturated acid can be converted into an amide using a chiral amine. The subsequent conjugate addition of a methyl group would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, the auxiliary can be removed to yield the enantiomerically enriched carboxylic acid. york.ac.uk
| Method | Description | Key Features |
| Chiral Ligand Catalysis | An organometallic reagent (e.g., a cuprate) delivers a nucleophile (e.g., a methyl group) to an α,β-unsaturated precursor in the presence of a chiral ligand. | The chiral ligand coordinates to the metal, creating a chiral environment that directs the approach of the nucleophile. |
| Chiral Auxiliary | The starting material is derivatized with a chiral molecule that sterically guides the incoming nucleophile to one face of the molecule. york.ac.uk | The auxiliary is typically recovered and can be reused. High diastereoselectivities can often be achieved. researchgate.net |
Considerations for Larger-Scale Synthesis in Academic Research
Scaling up the synthesis of any chemical compound from the milligram to the gram or kilogram scale for academic research presents several challenges. pharmafeatures.com These include ensuring consistent yields, managing reaction exotherms, and handling larger quantities of potentially hazardous materials safely. rsc.orgsemanticscholar.orgnih.gov
For the synthesis of this compound, particular attention must be paid to the nitration step. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. icheme.orgicheme.org Key safety considerations for a larger-scale nitration include:
Temperature Control: The reaction should be carried out in a vessel with efficient cooling and stirring to dissipate the heat generated.
Rate of Addition: The nitrating agent (a mixture of nitric and sulfuric acids) should be added slowly and in a controlled manner to prevent a rapid temperature increase. researchgate.net
Monitoring: The reaction temperature should be carefully monitored throughout the addition and for a period afterward.
Quenching: A safe and effective quenching procedure should be in place to neutralize the reaction mixture upon completion.
Furthermore, the use of hazardous reagents like strong acids and oxidizing agents requires appropriate personal protective equipment and engineering controls, such as fume hoods. youtube.com The purification of the final product on a larger scale might also necessitate a shift from column chromatography to crystallization to improve efficiency and reduce solvent waste.
| Consideration | Importance | Mitigation Strategy |
| Reaction Exothermicity | Potential for runaway reactions, especially during nitration. icheme.org | Slow addition of reagents, efficient cooling and stirring, continuous temperature monitoring. |
| Handling of Hazardous Materials | Strong acids, oxidizing agents, and nitrated compounds can be corrosive, toxic, or unstable. | Use of appropriate personal protective equipment (PPE), conducting the reaction in a well-ventilated fume hood. youtube.com |
| Purification | Column chromatography may not be practical for larger quantities. | Develop a robust crystallization procedure for purification. |
| Yield and Purity Consistency | Ensuring reproducible results on a larger scale. | Careful control of reaction parameters (temperature, stoichiometry, reaction time). |
Chemical Reactivity and Mechanistic Studies of 3 Methyl 3 4 Nitrophenyl Butanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site of reactivity, engaging in typical reactions such as deprotonation, esterification, and reduction. However, its interaction with the rest of the molecule's structure leads to more complex and specific transformations.
Decarboxylative elimination reactions, which involve the removal of the carboxyl group as carbon dioxide to form an alkene, have been a subject of study for acids with structures similar to 3-methyl-3-(4-nitrophenyl)butanoic acid. In the context of copper-catalyzed decarboxylative elimination of hydrocinnamic acids to produce styrenes, this compound served as a key substrate to probe the reaction mechanism. acs.org
In one study, it was proposed that the reaction could proceed through an alkyl-copper intermediate. However, when this compound was subjected to the reaction conditions, no decarboxylation products were observed, and the starting material was recovered in quantitative yield. acs.org This outcome was significant because the structure of this particular acid, with its quaternary carbon adjacent to the phenyl ring, cannot undergo the necessary elimination step from the proposed alkyl-copper intermediate. This result strongly suggested that this specific pathway is not operative under the studied conditions. acs.org
For comparison, other related carboxylic acids that do have hydrogens on the alpha-carbon, such as 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, successfully undergo decarboxylative elimination to yield the corresponding styrene (B11656) product. acs.org
| Substrate | Key Structural Feature | Observed Outcome | Reference |
|---|---|---|---|
| This compound | No hydrogen on the benzylic carbon adjacent to the carboxyl group | No decarboxylation observed; quantitative recovery of starting material | acs.org |
| 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid | Hydrogen present on the benzylic carbon | Decarboxylative elimination occurred to yield styrene product (29% yield) | acs.org |
| 4-nitrocinnamic acid | Proposed intermediate in an alternative pathway | <5% yield of 4-nitrostyrene, inconsistent with it being a primary intermediate | acs.org |
Reactivity of the Nitro-Substituted Phenyl Group
The nitro group (-NO₂) attached to the phenyl ring is a powerful electron-withdrawing group that strongly influences the molecule's reactivity.
The reduction of an aromatic nitro group to a primary amine is one of the most significant transformations in organic synthesis. masterorganicchemistry.com This conversion can be accomplished through various methods, broadly categorized into catalytic hydrogenation and chemical reductions using metals in acidic media. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation is a common and often clean method. commonorganicchemistry.com Reagents for this process include:
Hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com
Metal-based reductions in the presence of an acid are also widely used and offer different levels of selectivity. masterorganicchemistry.com Common systems include:
Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Tin(II) chloride (SnCl₂) provides a milder method for this reduction. commonorganicchemistry.com
The choice of reagent can be critical, especially when other functional groups are present in the molecule. For instance, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com
| Method | Reagents | Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Often the method of choice, but can react with other functional groups. | commonorganicchemistry.com |
| H₂, Raney Nickel | Effective and can be used when dehalogenation is a concern. | commonorganicchemistry.com | |
| Metal in Acidic Media | Fe, HCl or Acetic Acid | A mild method that tolerates other reducible groups. | masterorganicchemistry.comcommonorganicchemistry.com |
| Sn, HCl | A classic method for this transformation. | masterorganicchemistry.com | |
| Zn, Acetic Acid | Provides a mild reduction. | commonorganicchemistry.com | |
| Other Chemical Reductions | SnCl₂ (Tin(II) chloride) | A mild method that can be selective. | commonorganicchemistry.com |
The nitro group is a potent electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.com This deactivating effect is also crucial for enabling certain reactions, such as the decarboxylative olefinations of related compounds, where an electron-withdrawing group on the phenyl ring is often required for the reaction to proceed efficiently. nih.gov
The reduction of the nitro group to an amine (-NH₂) fundamentally alters the electronic properties of the phenyl ring. The amine group is a strong electron-donating group, which powerfully activates the ring towards electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. masterorganicchemistry.com This transformation from a strongly deactivating to a strongly activating substituent is a key strategic step in the synthesis of many complex aromatic compounds. masterorganicchemistry.com
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.
For decarboxylative reactions of hydrocinnamic acids, several mechanistic pathways can be considered. One study into a copper-catalyzed version of this reaction used specific substrates to rule out certain mechanisms. acs.org
Pathway A (via Cinnamic Acid): This pathway involves the formation of a cinnamic acid intermediate, which then decarboxylates. This was deemed unlikely because subjecting 4-nitrocinnamic acid to the reaction conditions resulted in a very low yield of the styrene product, indicating it is not a viable intermediate. acs.org
Pathway B (via Alkyl-Copper Intermediate): This pathway involves the formation of an alkyl-copper species, which then undergoes elimination. The experiment with this compound was designed specifically to test this hypothesis. Since this molecule lacks the necessary protons for elimination from the intermediate, the absence of any decarboxylated product demonstrated that this pathway is not operative. acs.org
Pathway C (Benzylic Deprotonation/Radical Decarboxylation): The favored mechanism involves an initial deprotonation at the benzylic position, followed by a radical decarboxylation step. This pathway offers a different reaction manifold from other known decarboxylative eliminations and is consistent with the experimental observations. acs.org
The use of this compound as a control substrate was therefore instrumental in disproving a plausible alternative mechanism and lending support to a novel radical-based pathway. acs.org
Transition Metal-Catalyzed Processes
The presence of both a carboxylic acid group and an activated nitrophenyl ring suggests that this compound could be a versatile substrate in a range of transition metal-catalyzed reactions. These processes often provide efficient and selective routes to complex molecular architectures under relatively mild conditions. Key potential transformations include decarboxylative couplings and reactions involving the nitro group.
Decarboxylative Coupling Reactions:
Aryl carboxylic acids are increasingly utilized as alternatives to organometallic reagents in cross-coupling reactions, where the carboxylic acid group is extruded as carbon dioxide. illinois.eduresearchgate.net This approach avoids the preparation of often sensitive organometallic compounds. Various transition metals, including palladium, copper, rhodium, and silver, are known to catalyze such transformations. rsc.orgresearchgate.netsemanticscholar.orgtandfonline.comrsc.org For this compound, this could open pathways to form new carbon-carbon or carbon-heteroatom bonds at the ipso-position of the phenyl ring.
For instance, palladium-catalyzed decarboxylative cross-coupling could potentially couple the aryl group with a variety of partners like aryl halides, boronic acids, or alkynes. illinois.edursc.org The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid in these processes. illinois.edu Similarly, copper-catalyzed decarboxylative reactions are well-established, often for coupling with nucleophiles or for homocoupling. tandfonline.comtandfonline.com
Reactions Involving the Nitro Group:
The nitro group is a versatile functional group in transition metal catalysis. One of the most common and synthetically useful transformations is its reduction to an amino group. Catalysts based on palladium, platinum, or nickel are highly effective for this purpose, typically using molecular hydrogen or other hydrogen sources. mdpi.comua.es
Furthermore, the nitro group itself can be used as a directing group or even as a leaving group in certain cross-coupling reactions. The first palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes have been reported, demonstrating that the Ar-NO2 bond can undergo oxidative addition to a low-valent palladium center. nih.gov This opens up the possibility of directly replacing the nitro group of this compound with other functional groups.
The following table summarizes potential transition metal-catalyzed reactions for the functional groups present in this compound.
| Reaction Type | Functional Group Involved | Common Metal Catalysts | Potential Product Type |
| Decarboxylative Cross-Coupling | Carboxylic Acid | Pd, Cu, Rh, Ag, Ni | Biaryls, Aryl-alkynes, etc. |
| C-H Activation/Functionalization | Aryl C-H bonds | Rh, Pd | Functionalized Aromatics |
| Nitro Group Reduction | Nitro Group | Pd, Pt, Ni | Anilines |
| Cross-Coupling (Nitro as leaving group) | Nitro Group | Pd | Substituted Aromatics |
Rhodium-Catalyzed Reactions:
Rhodium catalysts are known to be effective for C-H activation, often directed by a coordinating group like a carboxylic acid. nih.gov It is plausible that this compound could undergo intramolecular C-H activation, leading to cyclized products, or intermolecular C-H functionalization with various coupling partners. semanticscholar.orgnih.gov Rhodium has also been used for the addition of carboxylic acids to alkynes. acs.org
Investigation of Reaction Intermediates and Pathways
Understanding the reaction mechanism, including the identification of key intermediates and transition states, is crucial for optimizing reaction conditions and expanding the scope of any catalytic transformation. The mechanistic pathways for the potential reactions of this compound would likely follow established principles of organometallic chemistry.
Mechanism of Decarboxylative Coupling:
For a palladium-catalyzed decarboxylative cross-coupling reaction, a general catalytic cycle would likely involve the following key steps:
Formation of a Metal Carboxylate: The carboxylic acid first coordinates to the metal center, often with the loss of a proton, to form a metal carboxylate complex. rsc.orgresearchgate.net
Decarboxylation: This is often the rate-determining step, where the carboxylate complex loses CO2 to generate an organometallic intermediate (e.g., an aryl-palladium species). illinois.edu The stability of this intermediate is crucial for the success of the reaction.
Reaction with a Coupling Partner: In a cross-coupling reaction, this organometallic intermediate would then react with the coupling partner. This step can proceed through various mechanisms depending on the nature of the partner. For example, in a Suzuki-type coupling, this would involve transmetalation with a boronic acid. libretexts.org
Reductive Elimination: The final step is typically reductive elimination from the resulting diorganometallic complex to form the C-C or C-heteroatom bond and regenerate the active catalyst. libretexts.orgyoutube.com
Intermediates in Nitro Group Transformations:
In the case of palladium-catalyzed cross-coupling where the nitro group acts as a leaving group, the key mechanistic step is the oxidative addition of the Ar-NO2 bond to the Pd(0) catalyst. nih.gov This would form an arylpalladium(II) nitro complex. This intermediate would then engage in the subsequent steps of the cross-coupling cycle, such as transmetalation and reductive elimination. researchgate.net
For the reduction of the nitro group, the mechanism typically involves the adsorption of the nitro compound onto the surface of the heterogeneous catalyst (e.g., Pd/C). The hydrogen source (e.g., H2) is also activated on the catalyst surface, and the nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine.
The table below outlines the key proposed intermediates in these catalytic cycles.
| Catalytic Process | Key Proposed Intermediates |
| Pd-Catalyzed Decarboxylative Coupling | Aryl-Palladium(II) Carboxylate, Aryl-Palladium(II) species (after CO2 loss) |
| Pd-Catalyzed Nitro Group Coupling | Aryl-Palladium(II) Nitro Complex |
| Heterogeneous Catalytic Reduction of Nitro Group | Surface-adsorbed Nitroso and Hydroxylamine species |
Further detailed mechanistic investigations for reactions involving this compound would require experimental studies, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, as well as computational modeling to elucidate the precise energy profiles and structures of intermediates and transition states.
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of 3-methyl-3-(4-nitrophenyl)butanoic acid is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons closer to the nitro group would be more deshielded and resonate at a higher chemical shift. The aliphatic protons would appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carboxylic acid group are expected to show a singlet, while the two methyl groups attached to the same tertiary carbon are expected to be equivalent and thus exhibit a single sharp singlet. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield position, often greater than δ 10 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predictive table based on general principles of NMR spectroscopy.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to NO₂ |
| ~7.5 | Doublet | 2H | Aromatic protons meta to NO₂ |
| ~2.7 | Singlet | 2H | CH₂ (methylene) |
| ~1.6 | Singlet | 6H | 2 x CH₃ (methyl) |
| >10 | Broad Singlet | 1H | COOH (carboxylic acid) |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically δ 170-185 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon bearing the nitro group and the carbon attached to the butyl chain being the most deshielded. The quaternary carbon atom of the butanoic acid chain and the carbon atoms of the methyl and methylene groups will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a predictive table based on general principles of NMR spectroscopy.)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | COOH (carbonyl) |
| ~150 | Aromatic C-NO₂ |
| ~148 | Aromatic C-C(CH₃)₂ |
| ~128 | Aromatic CH |
| ~124 | Aromatic CH |
| ~45 | CH₂ (methylene) |
| ~38 | C(CH₃)₂ (quaternary) |
| ~28 | CH₃ (methyl) |
Vibrational Spectroscopy (FT-IR) for Functional Group and Coordination Analysis
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed as two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be seen in the 2850-3100 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This is a predictive table based on typical functional group frequencies.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2850-3100 | Medium | C-H stretch (Aromatic and Aliphatic) |
| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1520 | Strong | Asymmetric N-O stretch (Nitro Group) |
| ~1350 | Strong | Symmetric N-O stretch (Nitro Group) |
X-ray Crystallography for Molecular and Supramolecular Architecture
As no experimental crystal structure data for this compound has been published, the following discussion is based on the expected structural features of similar molecules.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Dimeric Structures)
In the solid state, carboxylic acids commonly form dimeric structures through strong hydrogen bonds between the carboxyl groups of two molecules. This is a highly probable interaction for this compound. Additionally, π-π stacking interactions between the electron-deficient nitrophenyl rings of adjacent molecules could play a role in the crystal packing. Other weaker intermolecular forces, such as C-H···O interactions, may also be present, contributing to the stability of the crystal lattice.
Polymeric Structures in Solid State for Related Metal Complexes
While specific crystallographic studies detailing the polymeric structures of metal complexes derived directly from this compound are not extensively documented in the surveyed literature, the behavior of analogous carboxylate-containing ligands in coordination chemistry provides a robust framework for understanding their potential. The formation of coordination polymers by linking metal ions with organic ligands is a well-established strategy for creating materials with diverse structural topologies and properties. mdpi.com
The carboxylate group is a versatile functional group for building such polymeric networks, as it can coordinate to metal centers in various modes, including monodentate, bidentate chelate, and, most importantly for polymer formation, bridging modes. The specific coordination mode adopted often dictates the dimensionality of the resulting structure. For instance, studies on other carboxylate-based ligands show the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. semanticscholar.orgnih.gov
Research into related coordination polymers reveals that metal ions can be linked by single syn-anti carboxylate bridges to form distinct motifs, such as linear trinuclear units. nih.gov These units can then be interconnected through other parts of the ligand or additional bridging ligands to form 2D layers, which are further linked into complex 3D frameworks. nih.gov The final architecture of these coordination polymers is influenced by several factors, including the coordination preference of the metal ion, the geometry of the organic ligand, and the reaction conditions. mdpi.comnih.gov
The following table summarizes crystallographic data for coordination polymers and related compounds containing functionalities analogous to those in this compound, illustrating the structural diversity achievable.
Table 1: Crystallographic Data for Selected Related Coordination Complexes and Crystalline Compounds
| Compound/Complex Name | Chemical Formula | Crystal System | Space Group | Key Structural Feature(s) | Reference |
| [Co₃(L)₂(H₂O)₆]·4H₂O ¹ | C₃₄H₃₄Co₃N₂O₂₂ | Monoclinic | P2₁/c | 2D layers formed by single syn–anti carboxylate bridges, linked into a 3D framework. | nih.gov |
| Ni(II)-Radical Complex | C₂₄H₁₄F₁₂N₄NiO₅ | Triclinic | Pī | Distorted octahedral Ni(II) center in a discrete monomeric complex. | scirp.org |
| 2-Methyl-3-(4-nitrophenyl)acrylic acid | C₁₀H₉NO₄ | Triclinic | Pī | Forms polymeric sheets via intermolecular O—H···O and C—H···O hydrogen bonds. | nih.gov |
| [Fe₃O(piv)₆(dahx)₁.₅]n ² | C₃₉H₇₈Fe₃N₃O₁₃ | Not specified | Not specified | 1D coordination polymer formed from triangular {Fe₃O} carboxylate cores. | mdpi.com |
¹ Where H₃L = 4-(3,5-dicarboxylphenyl) picolinic acid ² Where piv = trimethylacetate and dahx = 1,6-diaminohexane
Computational and Theoretical Chemistry Studies
Electronic Structure and Property Calculations
The electronic behavior of a molecule dictates its physical and chemical properties. Computational methods are employed to calculate these properties, providing a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com For 3-methyl-3-(4-nitrophenyl)butanoic acid, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-31G* or 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govmaterialsciencejournal.org This process finds the minimum energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. materialsciencejournal.orgnih.gov
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For aromatic nitro compounds, theoretical studies on similar molecules show that the HOMO is typically localized on the phenyl ring, while the LUMO is concentrated around the electron-withdrawing nitro group. nih.govuaeu.ac.ae This separation of orbitals dictates the intramolecular charge transfer characteristics of the molecule. Calculations on related compounds provide insights into the expected values for this compound.
Below is a representative table illustrating the type of data obtained from DFT calculations for similar butanoic acid derivatives, which would be analogous to the data expected for this compound.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butanoic acid chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles along the flexible bonds and calculating the corresponding energy to generate a potential energy surface (PES). The minima on this surface correspond to stable conformers. For this compound, key rotations would include the bond connecting the phenyl group to the quaternary carbon and the C-C bonds within the butanoic acid backbone. This analysis is vital for understanding how the molecule's shape influences its interactions and reactivity.
Molecular Modeling Approaches to Reactivity and Selectivity
Molecular modeling integrates the results from electronic structure calculations and conformational analysis to predict the chemical behavior of a molecule. By analyzing the HOMO-LUMO distribution and the molecular electrostatic potential map, researchers can predict the most likely sites for nucleophilic and electrophilic attack. uaeu.ac.ae For instance, the electron-deficient nitro group and the acidic proton of the carboxylic acid group are potential sites for nucleophilic attack, while the electron-rich aromatic ring could be susceptible to electrophilic attack. This information is invaluable for designing synthetic pathways and understanding reaction mechanisms involving this compound.
Derivatives, Analogues, and Structure Reactivity Relationship Srr Studies
Synthesis and Characterization of Related Analogues
The synthesis of analogues related to 3-methyl-3-(4-nitrophenyl)butanoic acid is crucial for developing structure-activity relationships and exploring new chemical entities. Methodologies often involve modifying the phenyl ring substituents or altering the butanoic acid scaffold.
The synthesis of butanoic acid derivatives with different substituents on the phenyl ring allows for the modulation of the molecule's electronic and steric properties. A general synthetic approach for phenyl butyric acid derivatives can involve a Friedel-Crafts acylation using butyrolactone, followed by further modifications. For instance, bromination can be achieved using N-bromosuccinimide or a combination of bromine and phosphorus trichloride.
These synthetic routes provide a versatile platform for introducing a wide array of functional groups onto the phenyl ring, thereby creating a library of analogues. The characterization of these new derivatives is typically accomplished using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). acs.orgquora.com Computational tools, specifically Density Functional Theory (DFT), are also employed to calculate geometrical parameters and analyze electronic properties, offering insights into the stability and reactivity of the synthesized molecules. acs.orgquora.com
Table 1: Examples of Phenyl Butanoic Acid Derivatives and Characterization Data
| Compound | Phenyl Substituent | Synthetic Precursors | Characterization Methods |
|---|---|---|---|
| 4-Phenylbutanoic acid | -H | Benzene (B151609), Butyrolactone, AlCl₃ | ¹H NMR, ¹³C NMR, FT-IR |
| 4-(4-Chlorophenyl)butanoic acid | -Cl | Chlorobenzene, Butyrolactone, AlCl₃ | ¹H NMR, ¹³C NMR, FT-IR, MS |
| 4-(4-Methoxyphenyl)butanoic acid | -OCH₃ | Anisole, Butyrolactone, AlCl₃ | ¹H NMR, ¹³C NMR, FT-IR, MS |
Butanoic acid scaffolds serve as valuable starting points for the synthesis of chiral β-amino acids, which are important components of biologically active molecules. Various synthetic strategies have been developed to produce these enantiopure compounds. One approach involves the use of enzymes, such as lipases, which can catalyze the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides to yield optically active β-amino acids and the unreacted esters. Another powerful method is the asymmetric hydrogenation of enamino derivatives.
A notable synthetic route to a chiral β-amino acid derivative utilizes a Grignard reaction of a phenyl magnesium bromide with a Weinreb amide derivative of L-aspartic acid, which serves as a chiral precursor. researchgate.net This method highlights the use of the "chiral pool" to preserve stereochemistry from a readily available starting material like L-aspartic acid. researchgate.net The synthesis of N-monosubstituted β-aminophosphine derivatives, which can act as ligands or catalysts, often starts from chiral amino acids or amino alcohols. nih.gov These varied approaches underscore the versatility of butanoic acid-related structures in asymmetric synthesis. researchgate.netnih.govlibretexts.org
The carboxylic acid functional group present in this compound and its analogues is capable of coordinating with metal ions to form metal complexes. While specific complexes of the title compound are not detailed, the chemistry of related ligands provides insight. For example, ligands containing both a nitrophenol group and an amine or imine can act as chelate ligands in platinum complexes. ontosight.ai The formation of such complexes can significantly alter the reactivity of the organic ligand. ontosight.ai The characterization of newly synthesized metal complexes typically involves UV-Visible and FT-IR spectroscopy, with computational modeling used to predict their geometry.
Furthermore, carboxylic acid derivatives can react with organometallic reagents. Strong organometallic reagents like Grignard reagents and organolithium compounds typically add twice to esters to form tertiary alcohols. quora.com However, less reactive reagents, such as organocuprates (Gilman reagents), can convert more reactive acid derivatives like acid chlorides into ketones, demonstrating a more controlled single addition. quora.com This reactivity opens pathways to a variety of organometallic derivatives starting from the butanoic acid core structure.
Understanding Structure-Reactivity Correlations
The relationship between the chemical structure of this compound and its reactivity is governed by electronic and steric factors. Analyzing these correlations is key to predicting the compound's behavior in chemical reactions.
The nitro group (—NO₂) is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). quora.com Its position on the phenyl ring profoundly influences the electronic properties of the entire molecule and, consequently, its reaction rates.
Para-Position (as in the title compound): When the nitro group is in the para-position, it exerts its maximum electron-withdrawing effect on the ring through both resonance and induction. This deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The withdrawal of electron density stabilizes the conjugate base of the carboxylic acid, making it a stronger acid compared to the unsubstituted analogue. quora.com
Ortho-Position: A nitro group at the ortho-position also strongly deactivates the ring towards electrophiles and increases acidity. However, steric hindrance from the adjacent substituent can sometimes influence reaction rates.
Meta-Position: At the meta-position, the nitro group's electron-withdrawing resonance effect does not extend to the reaction center. It influences the ring primarily through the weaker inductive effect. quora.com Consequently, a meta-nitro substituted butanoic acid would be less acidic than its ortho and para isomers. quora.com
Theoretical studies, including DFT calculations, can be used to model the addition of nucleophiles to nitroaromatic rings, confirming that the addition is often the rate-limiting step in nucleophilic aromatic substitution reactions. nih.gov The electrophilicity of the nitrobenzene (B124822) derivative is a key factor, which is directly influenced by the nature and position of substituents. nih.gov
Table 2: Predicted Relative Acidity of Nitrophenyl Butanoic Acid Isomers
| Isomer | Position of Nitro Group | Dominant Electronic Effect | Predicted Relative Acidity |
|---|---|---|---|
| para-nitrophenyl butanoic acid | para (4-position) | -M, -I | Highest |
| ortho-nitrophenyl butanoic acid | ortho (2-position) | -M, -I | High (similar to para) |
| meta-nitrophenyl butanoic acid | meta (3-position) | -I only | Lower |
This table is based on established principles of electronic effects. quora.com
Stereochemistry plays a critical role in the chemical transformations of chiral molecules. The this compound contains a quaternary chiral center at the C3 position. Any reaction involving this center or the creation of a new stereocenter will have stereochemical consequences.
If a reaction occurs at a location remote from the chiral center and no bonds to the chiral center are broken, its configuration is typically preserved. lumenlearning.com For example, in the Fischer esterification of a chiral alcohol, the stereochemistry at the alcohol's chiral carbon is retained because the reaction does not break any bonds to that center. quora.com Similarly, oxidation of a chiral alcohol to a carboxylic acid will not affect a stereocenter that is not the carbinol carbon. quora.com
However, if a reaction creates a new chiral center in a molecule that is already chiral, a mixture of diastereomers can be formed. lumenlearning.com For instance, if a reaction were to introduce a hydroxyl group at the C2 position of this compound, two diastereomers ((2R, 3R/S) and (2S, 3R/S)) would be possible. The relative amounts of these diastereomers would depend on the reaction mechanism and the steric influence of the existing chiral center. Stereoselective synthesis strategies, such as those employing chiral catalysts or auxiliaries, are often required to control the formation of a specific diastereomer. nih.gov
Theoretical Approaches to Structure-Reactivity Prediction
Theoretical and computational chemistry offer powerful tools for predicting the structure-reactivity relationships (SRR) of molecules, providing insights that complement experimental studies. For this compound and its analogues, a variety of computational methods can be employed to elucidate their electronic structure, stability, and potential interactions with biological targets. These approaches are crucial in rational drug design and in understanding the chemical behavior of novel compounds.
One of the most fundamental and widely used theoretical methods is Density Functional Theory (DFT). DFT calculations are utilized to determine the electronic and geometrical properties of molecules. biointerfaceresearch.com For instance, in studies of butanoic acid derivatives, DFT at the B3LYP/6-31+G(d) level of theory has been successfully used to optimize molecular geometries and analyze electronic properties. biointerfaceresearch.com Such calculations can predict key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. biointerfaceresearch.com A smaller gap generally implies higher reactivity. For derivatives of this compound, DFT could be used to predict how different substituents on the phenyl ring or modifications to the butanoic acid chain would alter the HOMO-LUMO gap and thus modulate reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on intramolecular and intermolecular interactions, such as charge transfer and hyperconjugative interactions. biointerfaceresearch.com This analysis can help in understanding the stability of different conformations of this compound and its derivatives. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. uaeu.ac.ae
Quantitative Structure-Activity Relationship (QSAR) studies represent another important theoretical approach. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build models that correlate the biological activity of a series of compounds with their 3D structural and electronic properties. nih.gov For a series of analogues of this compound, a 3D-QSAR model could be developed to predict their activity based on steric and electrostatic fields. researchgate.net Such models are valuable for designing new compounds with potentially enhanced activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug design for predicting the interaction between a ligand and a protein's active site. For this compound and its derivatives, molecular docking could be employed to study their potential binding modes with a specific biological target, for example, an enzyme they are designed to inhibit. plos.org The docking scores and predicted binding poses can provide valuable insights into the structure-activity relationship and guide the design of more potent analogues. researchgate.net
The table below summarizes some key computational parameters that can be derived from theoretical studies on butanoic acid derivatives and their implications for reactivity.
| Computational Method | Key Parameters | Implication for Reactivity |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | |
| Natural Bond Orbital (NBO) Analysis | Charge Transfer Interactions | Indicates intramolecular stabilization and potential for interaction. |
| Quantitative Structure-Activity Relationship (QSAR) | CoMFA/CoMSIA Fields | Correlates steric and electrostatic properties with biological activity. |
| Molecular Docking | Docking Score, Binding Poses | Predicts the strength and mode of interaction with a biological target. |
In silico studies, including DFT and molecular docking, have been successfully applied to various nitrophenyl compounds to understand their reactivity and biological activity. For example, in a study on methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, DFT calculations were used to investigate its electronic properties, and molecular docking was used to gain insights into its potential biological targets. researchgate.net Similar approaches could be applied to this compound to predict its reactivity and guide further experimental investigations.
Research Applications in Organic Synthesis and Materials Science
Role as an Advanced Synthetic Intermediate
3-methyl-3-(4-nitrophenyl)butanoic acid is a specialized organic compound whose molecular architecture lends itself to a variety of applications in advanced synthesis. The presence of a carboxylic acid function, a nitroaromatic group, and a quaternary carbon center makes it a versatile precursor for the construction of more elaborate molecular structures.
Building Block for Complex Organic Molecules
The strategic placement of reactive functional groups within this compound allows it to serve as a key building block in the multi-step synthesis of complex organic molecules. The carboxylic acid moiety can readily undergo a range of transformations, including esterification, amidation, and reduction to an alcohol, providing a handle for chain elongation or the introduction of diverse functionalities.
Simultaneously, the nitro group on the phenyl ring is a versatile functional group that can be reduced to an amine, which can then participate in a host of bond-forming reactions. This dual functionality enables the molecule to be incorporated into larger scaffolds through sequential chemical manipulations. The gem-dimethyl group on the carbon adjacent to the aromatic ring provides steric influence and a specific, rigid structural element that can be desirable in the design of targeted molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group |
| Carboxylic Acid | Esterification | Ester |
| Carboxylic Acid | Amidation | Amide |
| Carboxylic Acid | Reduction | Primary Alcohol |
| Nitro Group | Reduction | Amine |
| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl |
Precursor in the Design of Chemical Probes and Scaffolds
The nitrophenyl group is a common motif in the design of chemical probes and biologically active scaffolds. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule and its potential interactions with biological targets. The carboxylic acid function of this compound provides a convenient attachment point for linker molecules or reporter groups, which are essential components of chemical probes used to study biological systems.
Furthermore, upon reduction of the nitro group to an amine, the resulting aminophenyl derivative can be further functionalized, for example, through diazotization followed by substitution, or by acylation. This allows for the construction of a library of compounds with diverse substituents on the aromatic ring, which can be screened for desired biological activities. The rigid 3-methyl-3-phenylbutanoic acid core can serve as a scaffold to present these functionalities in a well-defined three-dimensional space.
Potential in Specialty Chemical and Polymer Precursor Development
The bifunctional nature of this compound makes it a candidate for the synthesis of specialty chemicals and as a monomer for the development of novel polymers. The carboxylic acid can react with an alcohol or an amine to form ester or amide linkages, respectively. If this molecule is reacted with a diol or a diamine, it can act as a monomer in step-growth polymerization to produce polyesters or polyamides.
The presence of the nitro group would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the potential for further chemical modification. For instance, the nitro groups in the polymer backbone could be reduced to amino groups, which would render the polymer more hydrophilic and provide sites for cross-linking or for the attachment of other molecules, leading to functional materials with tailored properties.
Contribution to Novel Synthetic Methodologies (e.g., copper-catalyzed reactions)
While specific examples involving this compound in copper-catalyzed reactions are not extensively documented, the structural motifs present in the molecule suggest its potential utility in the development of new synthetic methods. Carboxylic acids are known to participate in a variety of copper-catalyzed reactions, including decarboxylative cross-coupling and olefination reactions.
For example, a potential copper-catalyzed decarboxylation of this compound could lead to the formation of a tertiary benzylic radical, which could then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. The nitro group could also influence the reactivity of the molecule in such transformations or could itself be a target for copper-catalyzed reduction under specific conditions. The exploration of this compound's reactivity in the presence of copper catalysts could lead to the discovery of novel and efficient synthetic methodologies for the preparation of valuable chemical entities.
Table 2: Plausible Copper-Catalyzed Reactions
| Reaction Type | Potential Product |
| Decarboxylative Coupling | Aryl-alkyl coupled product |
| Decarboxylative Olefination | Substituted alkene |
| Nitro Group Reduction | Amino-substituted butanoic acid |
Emerging Trends and Future Perspectives in Research
Development of Novel and Sustainable Synthetic Routes
Traditional synthetic routes to compounds like 3-methyl-3-(4-nitrophenyl)butanoic acid often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of more sustainable and atom-economical methodologies.
One of the most promising avenues is the application of C-H activation strategies. This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic pathways. For the synthesis of this compound, a potential C-H activation approach could involve the direct coupling of a p-nitrophenyl group to a precursor like 3-methylbutanoic acid. While not yet reported for this specific molecule, similar transformations have been successfully applied to other aryl alkanoic acids.
Photoredox catalysis represents another frontier in sustainable synthesis. Utilizing visible light as an energy source, this technique can facilitate a wide range of chemical transformations under mild conditions. The synthesis of this compound could potentially be achieved through a photocatalytic coupling of a suitable nitrophenyl radical precursor with a butanoic acid derivative. This approach would offer a greener alternative to traditional methods that often require stoichiometric and hazardous reagents.
Biocatalysis is also emerging as a powerful tool for the synthesis of complex molecules. nih.govmdpi.comresearchgate.net Enzymes, with their high specificity and ability to operate under mild aqueous conditions, can offer unparalleled advantages in terms of sustainability and enantioselectivity. A future biocatalytic route to this compound could involve the use of engineered enzymes to catalyze the key bond-forming reactions, potentially leading to the production of single enantiomers of the final product.
The following table summarizes a hypothetical comparison of a traditional synthetic route with potential novel and sustainable approaches for the synthesis of this compound.
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | C-H Activation | Photoredox Catalysis | Biocatalysis |
| Starting Materials | Benzene (B151609), isobutyryl chloride, nitrating agents | p-Nitrotoluene, 3-methylbutanoic acid derivative | Nitrophenyl radical precursor, butanoic acid derivative | Simple precursors (e.g., sugars) |
| Reagents | Strong acids (e.g., AlCl3, H2SO4/HNO3) | Transition metal catalysts | Photocatalyst, light source | Enzymes, microorganisms |
| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild | Mild (ambient temperature) | Mild (aqueous, physiological pH) |
| Byproducts | Significant inorganic and organic waste | Minimal | Minimal | Minimal, biodegradable |
| Atom Economy | Moderate | High | High | Very High |
| Sustainability | Low | High | High | Very High |
Advanced Mechanistic Studies on Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, advanced mechanistic studies could unravel the intricate details of its formation and subsequent transformations.
Modern analytical techniques such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. For instance, studying the mechanism of a potential C-H activation route to this compound would involve identifying the active catalytic species and characterizing the key intermediates in the catalytic cycle.
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigations. researchgate.net DFT calculations can be used to model reaction pathways, predict transition state geometries and energies, and rationalize observed selectivities. For the nitration step in a traditional synthesis of this compound, computational studies could provide insights into the regioselectivity of the reaction and the role of the directing groups.
Furthermore, kinetic isotope effect (KIE) studies can provide valuable information about the rate-determining step of a reaction. By strategically labeling the starting materials with isotopes, chemists can determine which bonds are broken or formed in the slowest step of the reaction, providing crucial evidence for a proposed mechanism.
Exploration of New Chemical Reactivities and Derivatization Strategies
The functional groups present in this compound—the carboxylic acid and the nitro group—offer a rich platform for exploring new chemical reactivities and developing novel derivatives with potentially interesting biological or material properties.
The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These derivatives could serve as building blocks for the synthesis of more complex molecules, including potential pharmaceutical candidates. For example, the synthesis of a library of amide derivatives could be undertaken to explore their potential as antimicrobial or anticancer agents, a strategy that has proven successful for other aryl alkanoic acids. asianpubs.org
The nitro group can also be transformed into a range of other functionalities. For instance, reduction of the nitro group would yield the corresponding amine, opening up a vast area of derivatization chemistry. The resulting aminophenylbutanoic acid derivative could be used in the synthesis of novel polymers, dyes, or ligands for metal catalysis.
The development of new catalytic methods for the selective functionalization of the aromatic ring is another exciting area of research. For example, late-stage C-H functionalization could be employed to introduce additional substituents onto the nitrophenyl ring, allowing for the fine-tuning of the molecule's properties.
The following table outlines potential derivatization strategies for this compound and their potential applications.
| Functional Group | Derivatization Reaction | Potential Derivative | Potential Application |
| Carboxylic Acid | Esterification | Methyl 3-methyl-3-(4-nitrophenyl)butanoate | Intermediate for further synthesis |
| Carboxylic Acid | Amidation | N-alkyl/aryl 3-methyl-3-(4-nitrophenyl)butanamide | Medicinal chemistry |
| Nitro Group | Reduction | 3-(4-aminophenyl)-3-methylbutanoic acid | Polymer synthesis, dye synthesis |
| Aromatic Ring | C-H Functionalization | Substituted this compound | Fine-tuning of electronic and steric properties |
Integration with Modern Synthetic Chemistry Paradigms
The future of research on this compound will undoubtedly be shaped by its integration with modern synthetic chemistry paradigms that emphasize efficiency, safety, and automation.
Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netnih.govelveflow.comyoutube.com The nitration step in the synthesis of this compound, for example, could be performed much more safely and efficiently in a continuous flow reactor, which allows for precise control over reaction parameters and minimizes the volume of hazardous materials at any given time.
Automated synthesis platforms , which combine robotics with sophisticated software, can accelerate the discovery and optimization of new reactions and synthetic routes. An automated platform could be used to rapidly screen a wide range of catalysts and reaction conditions for the synthesis of this compound, significantly reducing the time and resources required for process development.
The principles of green chemistry will continue to be a guiding force in the development of new synthetic methods. This includes the use of renewable feedstocks, the design of more efficient catalysts, and the minimization of waste. Future research on this compound will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-3-(4-nitrophenyl)butanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step strategies, such as Friedel-Crafts alkylation or nucleophilic substitution to introduce the 4-nitrophenyl group. For example, starting with 4-nitrophenylacetic acid derivatives, condensation with methyl groups under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Yield optimization requires careful control of temperature (70–90°C), stoichiometric ratios of reactants (1:1.2 molar ratio for limiting reagents), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Parallel synthesis routes for structurally similar compounds, such as 3-methyl-3-(phenylmethoxy)butanoic acid, highlight the importance of protecting groups (e.g., benzyl ethers) to prevent undesired side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Expect distinct peaks for the methyl groups (δ ~1.2–1.4 ppm as a singlet) and aromatic protons (δ ~7.5–8.2 ppm for the nitro-substituted phenyl ring).
- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- MS : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₁H₁₃NO₄). Fragmentation patterns should show loss of COOH (44 amu) and nitro group-related ions .
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitroaromatic compounds may release toxic vapors.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers . Safety Data Sheets (SDS) for structurally related nitroaromatic acids emphasize these protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm proton-carbon correlations.
- X-ray Crystallography : Definitive structural elucidation, as demonstrated in studies of triazolone derivatives .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrations, helping identify discrepancies between experimental and theoretical data .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitro group and acidity of the carboxylic moiety.
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., metal-organic frameworks) to study adsorption energetics .
- Transition State Analysis : Identify intermediates in decarboxylation or nitro-group reduction pathways. Tools like Gaussian or ORCA are commonly used .
Q. How can adsorption behavior of this compound on indoor surfaces inform environmental chemistry studies?
Methodological Answer:
- Microspectroscopic Imaging : Use techniques like AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces.
- Surface Plasmon Resonance (SPR) : Quantify binding affinities under varying humidity and temperature conditions .
- Comparative Studies : Reference adsorption data from nitroaromatic compounds like 3-(4-hydroxyphenyl)lactate to model kinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
